molecular formula C17H24N2O2 B2613142 (1R,5S)-3-methoxy-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2320177-01-1

(1R,5S)-3-methoxy-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2613142
CAS No.: 2320177-01-1
M. Wt: 288.391
InChI Key: HZMAWFWOTNWCRG-UHFFFAOYSA-N
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Description

(1R,5S)-3-methoxy-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide is a useful research compound. Its molecular formula is C17H24N2O2 and its molecular weight is 288.391. The purity is usually 95%.
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Scientific Research Applications

Structural Characterization and Synthesis

Research has been dedicated to understanding the structural aspects and synthetic routes of compounds closely related to "(1R,5S)-3-methoxy-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide." For example, the study on the gold(III) tetrachloride salt of L-cocaine highlights the intra- and intermolecular interactions within similar bicyclic structures, providing insights into their crystalline formations and potential for chemical modification (Wood, Brettell, & Lalancette, 2007). Similarly, the synthesis and structural analysis of 8-β-alcoxycarbonyl-8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octane derivatives offer valuable information on the conformational preferences and stereoelectronic effects of these compounds, which are crucial for their reactivity and potential applications (Diez et al., 1991).

Catalysis and Asymmetric Synthesis

The creation of chiral auxiliaries and catalysts based on the azabicyclooctane skeleton is another area of interest. Research on SAMBO, a chiral auxiliary derived from a similar bicyclic structure, demonstrates its utility in asymmetric synthesis, underscoring the potential of "this compound" and related compounds in facilitating stereoselective chemical reactions (Martens & Lübben, 1990).

Pharmacological Potential

While focusing on non-drug use and dosage aspects, it's worth noting that studies have explored the pharmacological potential of structurally related compounds. For instance, the synthesis and pharmacological evaluation of esters derived from 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol suggest the importance of these structures in developing new therapeutic agents, offering a glimpse into the possible applications of "this compound" in medicine (Izquierdo et al., 1991).

Properties

IUPAC Name

3-methoxy-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-21-16-11-14-7-8-15(12-16)19(14)17(20)18-10-9-13-5-3-2-4-6-13/h2-6,14-16H,7-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMAWFWOTNWCRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CCC(C1)N2C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.